molecular formula C17H28OSSi B14415354 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol CAS No. 86573-84-4

1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

Cat. No.: B14415354
CAS No.: 86573-84-4
M. Wt: 308.6 g/mol
InChI Key: CRWVWXYUZFMCBW-UHFFFAOYSA-N
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Description

1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a butyl group, a phenylsulfanyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclobutanone, in the presence of a phenylsulfanyl and trimethylsilyl reagent. The reaction conditions typically include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.

Major Products

    Oxidation: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutanone.

    Reduction: Formation of 1-butyl-3-(phenylthio)cyclobutan-1-ol.

    Substitution: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutan-1-ol with a different substituent replacing the trimethylsilyl group.

Scientific Research Applications

1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Potential use as a probe or ligand in biochemical studies due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(phenylsulfanyl)cyclobutan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    1-Butyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and interactions.

    3-(Phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the butyl group, altering its physical and chemical properties.

Uniqueness

1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of all three substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

86573-84-4

Molecular Formula

C17H28OSSi

Molecular Weight

308.6 g/mol

IUPAC Name

1-butyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol

InChI

InChI=1S/C17H28OSSi/c1-5-6-12-16(18)13-17(14-16,20(2,3)4)19-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3

InChI Key

CRWVWXYUZFMCBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O

Origin of Product

United States

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